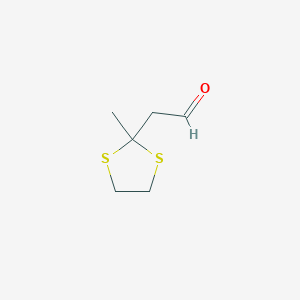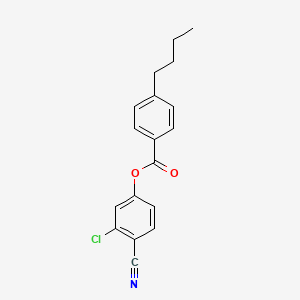
Barium;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium;silver: is a compound that combines the elements barium and silver. Barium is a soft, silvery-white metal that is highly reactive, especially when exposed to air or water . Silver, on the other hand, is a precious metal known for its high conductivity and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of barium;silver compounds typically involves precipitation reactions. For instance, mixing a solution of barium nitrate with a solution of silver nitrate can result in the formation of this compound compounds under controlled conditions . The reaction is as follows: [ \text{Ba(NO}_3\text{)}_2 + 2\text{AgNO}_3 \rightarrow \text{Ba(AgNO}_3\text{)}_2 ]
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale precipitation reactions. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the final product. The purity of the compound is ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Barium;silver compounds undergo various types of chemical reactions, including:
Oxidation: Barium can react with oxygen to form barium oxide, while silver can form silver oxide.
Reduction: Both barium and silver can be reduced to their metallic forms under appropriate conditions.
Substitution: this compound compounds can participate in substitution reactions with other metal salts.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Solutions of other metal salts.
Major Products:
Oxidation: Barium oxide (BaO) and silver oxide (Ag2O).
Reduction: Metallic barium and silver.
Substitution: New metal compounds depending on the substituting metal.
Scientific Research Applications
Chemistry: Barium;silver compounds are used in various chemical reactions as catalysts and reagents. Their unique properties make them suitable for specific synthetic pathways .
Biology and Medicine: Silver’s antimicrobial properties are well-documented, and this compound compounds are being explored for their potential use in medical applications, such as antimicrobial coatings and wound dressings .
Industry: In the industrial sector, this compound compounds are used in the production of high-temperature superconductors and electroceramics . They are also used in the manufacturing of specialized glass and ceramics.
Mechanism of Action
The mechanism of action of barium;silver compounds involves the interaction of barium and silver ions with biological and chemical systems. Silver ions disrupt bacterial cell membranes by binding to disulfide bonds in membrane proteins, allowing penetration and intracellular absorption . Barium ions, on the other hand, can interact with various molecular targets, influencing cellular processes.
Comparison with Similar Compounds
Barium Sulfate (BaSO4): Used in medical imaging and as a pigment in paints.
Silver Nitrate (AgNO3): Known for its antimicrobial properties and used in various medical applications.
Uniqueness: Barium;silver compounds combine the properties of both barium and silver, resulting in a compound with unique reactivity and applications. Unlike barium sulfate, which is primarily used for its physical properties, this compound compounds offer both chemical reactivity and antimicrobial effects. Compared to silver nitrate, this compound compounds provide additional benefits due to the presence of barium, such as enhanced reactivity in certain chemical processes.
Properties
CAS No. |
66028-59-9 |
|---|---|
Molecular Formula |
AgBa |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
barium;silver |
InChI |
InChI=1S/Ag.Ba |
InChI Key |
HJIXEDTZZPZERH-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
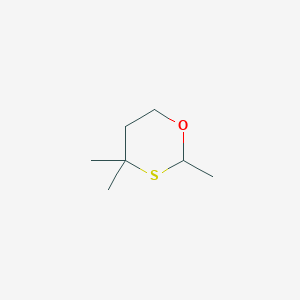
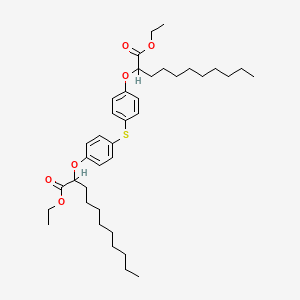
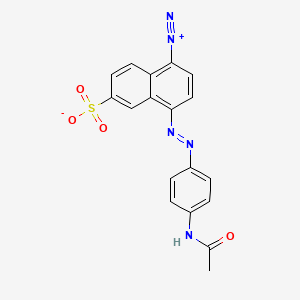

![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)

